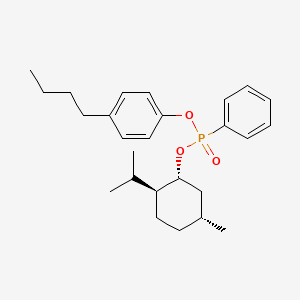
4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is a complex organic compound with a unique structure that includes a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate typically involves the reaction of 4-butylphenol with phenylphosphonic dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: A simpler phosphonate compound with similar reactivity.
4-Butylphenyl phosphonic acid: Shares the butylphenyl group but lacks the cyclohexyl moiety.
Cyclohexyl phenylphosphonate: Contains the cyclohexyl group but differs in the phenyl substituents.
Uniqueness
4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is unique due to its combination of the butylphenyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C26H37O3P |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-butyl-4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene |
InChI |
InChI=1S/C26H37O3P/c1-5-6-10-22-14-16-23(17-15-22)28-30(27,24-11-8-7-9-12-24)29-26-19-21(4)13-18-25(26)20(2)3/h7-9,11-12,14-17,20-21,25-26H,5-6,10,13,18-19H2,1-4H3/t21-,25+,26-,30?/m1/s1 |
InChI Key |
RINFNWOCHYHLIV-FWZLDYTLSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















